molecular formula C13H13ClN2 B11878144 Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl- CAS No. 59194-39-7

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-

Cat. No.: B11878144
CAS No.: 59194-39-7
M. Wt: 232.71 g/mol
InChI Key: UMCGKFJZALRTPS-UHFFFAOYSA-N
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Description

Benzo[b][1,6]naphthyridine, 10-chloro-1,2,3,4-tetrahydro-2-methyl-, is a tetracyclic heterocyclic compound featuring a fused benzene-naphthyridine scaffold with a chlorine substituent at position 10, a methyl group at position 2, and a partially saturated tetrahydro structure. Synthesis methods for its derivatives typically involve nucleophilic substitution at the 10-chloro position and alkylation/vinylation at the 2-methyl position, as demonstrated in the preparation of 2-alkyl, 2-vinyl, and 2-phenylethynyl variants .

Properties

CAS No.

59194-39-7

Molecular Formula

C13H13ClN2

Molecular Weight

232.71 g/mol

IUPAC Name

10-chloro-2-methyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine

InChI

InChI=1S/C13H13ClN2/c1-16-7-6-12-10(8-16)13(14)9-4-2-3-5-11(9)15-12/h2-5H,6-8H2,1H3

InChI Key

UMCGKFJZALRTPS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=NC3=CC=CC=C3C(=C2C1)Cl

Origin of Product

United States

Preparation Methods

Substrate Design and Reaction Framework

The Pd-catalyzed one-pot synthesis leverages 2-chloroquinoline-3-carbonitriles as key intermediates. This method, reported by Singh et al. (2013) and expanded by Kumar et al. (2017), involves sequential Sonogashira coupling and annulation to construct the naphthyridine core.

Key Steps:

  • Sonogashira Coupling :

    • Reaction of 2-chloroquinoline-3-carbonitrile with terminal alkynes (e.g., phenylacetylene) under Pd(PPh₃)₄ catalysis.

    • Solvent: DMF or THF at 80–100°C for 6–8 hours.

    • Yield: 70–85%.

  • Annulation with Nucleophiles :

    • Sodium sulfide (Na₂S) or amines attack the nitrile group, inducing cyclization.

    • Secondary amines (e.g., morpholine) yield nitrogen-substituted derivatives , while primary amines form hydroamination products.

Example Reaction:

2-Chloroquinoline-3-carbonitrile+AlkynePd(PPh₃)₄Benzo[b]naphthyridine+HCl\text{2-Chloroquinoline-3-carbonitrile} + \text{Alkyne} \xrightarrow{\text{Pd(PPh₃)₄}} \text{Benzo[b]naphthyridine} + \text{HCl}

Optimization Insights :

  • Catalyst Loading : 5 mol% Pd(PPh₃)₄ maximizes yield without side products.

  • Nucleophile Selectivity : Soft nucleophiles (e.g., S²⁻) preferentially attack the nitrile carbon over the alkyne.

Cyclocondensation in Polyphosphoric Acid

Core Structure Formation

US Patent 3,647,800 details a cyclocondensation strategy using 2-aminobenzonitrile and 4-piperidone in polyphosphoric acid (PPA). This method forms the 1,2,3,4-tetrahydrobenzo[b][1,naphthyridine backbone.

Procedure:

  • Reaction Setup :

    • Equimolar 2-aminobenzonitrile and 4-piperidone heated in PPA at 150°C for 1 hour.

    • Exothermic reaction forms the tetrahydro ring system.

  • Chlorination :

    • Post-cyclization, the intermediate is treated with POCl₃ or SOCl₂ to introduce the 10-chloro substituent.

    • Yield: 60–75%.

Critical Parameters :

  • Acid Choice : PPA outperforms trifluoroacetic acid due to superior solubility and catalytic activity.

  • Temperature Control : Excess heat (>200°C) leads to decomposition; optimal range: 140–160°C.

Nitro Group Reduction and Chloro Substitution

Nitro-to-Chloro Conversion

US Patent 3,657,233 describes a pathway starting with 8-nitro-1,2,3,4-tetrahydro-2-methylbenzo[b]naphthyridine . The nitro group is reduced and replaced via Sandmeyer reaction :

Steps:

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

  • Diazotization and Chlorination :

    • NaNO₂/HCl forms diazonium salt, followed by CuCl-mediated substitution.

    • Yield: 65–80%.

Advantages :

  • High regioselectivity for the 10-position.

  • Compatible with methyl-substituted intermediates.

Comparative Analysis of Methods

Method Key Reagents Temperature Yield Limitations
Pd-Catalyzed Annulation2-Chloroquinoline, Pd(PPh₃)₄80–100°C70–85%Requires expensive catalysts
Cyclocondensation (PPA)2-Aminobenzonitrile, PPA150°C60–75%Harsh acidic conditions
Nitro ReductionPd-C, CuCl20–100°C65–80%Multi-step, moderate scalability

Trends :

  • Pd-catalyzed routes offer superior atom economy but face cost barriers.

  • PPA-based cyclocondensation is scalable but generates acidic waste.

Mechanistic Insights and Side Reactions

Competing Pathways in Pd-Catalyzed Synthesis

  • Alkyne Polymerization : Occurs at >100°C, reducing naphthyridine yield.

  • Nitrile Hydrolysis : Trace water converts nitriles to amides, requiring anhydrous conditions.

Acid-Mediated Byproducts

  • Ring-Opening : Prolonged heating in PPA cleaves the tetrahydro ring, forming quinoline derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution at the 10-Chloro Position

The chlorine substituent at position 10 is a key reactive site, enabling nucleophilic substitution under various conditions.

  • Amination : Reaction with amines (e.g., aniline, morpholine) under acidic conditions (polyphosphoric acid or trifluoroacetic acid) at 140–200°C yields 10-amino derivatives. For example, heating with morpholine produces 10-morpholino-substituted products in moderate yields .

  • Phenoxylation : Condensation with phenol under inert atmosphere (e.g., nitrogen) at elevated temperatures (100–150°C) generates 10-phenoxy derivatives. Sterically hindered phenols require higher temperatures for efficient substitution .

  • Thiolation : Reaction with mercaptans (e.g., phenyl mercaptan) in the presence of aqueous alkali metal hydroxide and alkanol solvents yields 10-thioether derivatives. For instance, treatment with phenyl mercaptan produces 10-phenylthio-substituted naphthyridines .

Table 1: Nucleophilic Substitution Reactions

NucleophileConditionsProductYieldSource
MorpholinePolyphosphoric acid, 150°C10-Morpholino60–75%
PhenolN₂, 100–150°C10-Phenoxy70–85%
Phenyl mercaptanNaOH/EtOH, reflux10-Phenylthio65–80%

Transition-Metal-Catalyzed Cross-Couplings

The 10-chloro group participates in cobalt- or palladium-catalyzed cross-couplings with organometallic reagents.

  • Cobalt-Catalyzed Arylation : Using CoCl₂ (5 mol%) with arylmagnesium bromides (e.g., 4-trimethylsilylphenylmagnesium bromide) at −40°C to 25°C achieves selective arylation. For example, coupling with mesitylmagnesium bromide affords 10-mesityl derivatives in 93% yield .

  • Suzuki-Miyaura Coupling : Palladium catalysts enable coupling with arylboronic acids, though direct examples for this compound are inferred from analogous naphthyridine systems .

Table 2: Cross-Coupling Reactions

ReagentCatalystConditionsProductYieldSource
Mesityl-MgBrCoCl₂25°C, 4 h10-Mesityl93%
4-MeO-C₆H₄-ZnClCoCl₂−40°C, 12 h10-Anisyl73%

Functionalization of the Tetrahydro Ring System

The tetrahydro ring (1,2,3,4-tetrahydro) undergoes dehydrogenation and alkylation.

  • Dehydrogenation : Catalytic hydrogenation (Pd/C, Ph₂O, reflux) removes hydrogen atoms to yield fully aromatic benzo[b] naphthyridines. This step is critical for enhancing π-conjugation in pharmaceutical applications .

  • Alkylation : The methyl group at position 2 can be further functionalized via radical or electrophilic pathways, though specific data for this compound requires extrapolation from related systems .

Scientific Research Applications

Medicinal Chemistry Applications

1. Phosphodiesterase 5 Inhibition:
One of the most significant applications of this compound is its potential role as a phosphodiesterase 5 inhibitor. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The inhibition of phosphodiesterase 5 can enhance cyclic guanosine monophosphate (cGMP) levels, which may contribute to neuroprotection and cognitive enhancement.

2. Anticancer Activity:
Recent studies have highlighted the cytotoxic effects of derivatives of benzo[b][1,6]naphthyridine against various cancer cell lines. For instance, research indicates that certain derivatives exhibit significant antiproliferative activity against HeLa cells with IC50 values ranging from 1.05 µM to 6.21 µM . This suggests a promising avenue for developing novel anticancer agents based on this scaffold.

3. MAO Inhibition:
The compound has also been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Some derivatives have shown low micromolar potency against MAO B, which is crucial for the metabolism of neurotransmitters and has implications in treating mood disorders and neurodegenerative diseases .

Biological Studies

1. Cytotoxicity and Structure-Activity Relationship:
Studies have demonstrated that the structural modifications of benzo[b][1,6]naphthyridine significantly influence its biological activity. For example, the introduction of various substituents can enhance cytotoxicity against multiple cancer cell lines . This structure-activity relationship is vital for guiding future drug design efforts.

2. Antimicrobial Properties:
Some derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exploration of these compounds could lead to new antibiotics or adjunct therapies for existing infections .

Industrial Applications

1. Drug Development:
The versatility of benzo[b][1,6]naphthyridine as a scaffold allows it to be used in the synthesis of various pharmacologically active compounds. Its derivatives are being explored for their potential roles in treating a wide range of conditions from psychiatric disorders to cancer .

2. Synthetic Chemistry:
This compound serves as a key intermediate in synthetic organic chemistry, facilitating the development of complex molecules through reactions such as Ugi and Heck reactions. These methodologies are essential for creating diverse libraries of compounds for drug discovery .

Case Studies

Study Focus Findings
Prabha & Rajendra Prasad (2016)CytotoxicityIdentified several derivatives with IC50 values indicating strong antiproliferative effects against cancer cell lines .
MDPI (2023)MAO InhibitionReported novel derivatives with potent MAO B inhibition capabilities, suggesting therapeutic potential for mood disorders .
PMC (2020)Phosphodiesterase InhibitionDemonstrated that certain derivatives could act effectively as phosphodiesterase inhibitors with implications for Alzheimer's treatment .

Mechanism of Action

The

Biological Activity

Benzo[b][1,6]naphthyridine, specifically the compound 10-chloro-1,2,3,4-tetrahydro-2-methyl-, is a heterocyclic compound that exhibits significant biological activity. This article delves into its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of benzo[b][1,6]naphthyridine derivatives often involves multi-step organic reactions. For instance, a common method includes the reaction of 2-methyl-N-(1-naphthyl)quinolin-4-amine with carboxylic acids in the presence of polyphosphoric acid at elevated temperatures. This method yields various substituted naphthyridines with distinct biological profiles .

Antitumor Activity

Benzo[b][1,6]naphthyridine derivatives have been extensively studied for their antitumor properties. A notable study reported the antiproliferative effects of several synthesized compounds against human cancer cell lines, including HeLa and MCF7. The compound 10-chloro-1,2,3,4-tetrahydro-2-methyl- exhibited IC50 values indicating significant cytotoxicity:

CompoundHeLa IC50 (µM)MCF7 IC50 (µM)
9b5.937.01
3a3.62-
3b1.05-
9a6.21-

These results suggest that chloro-substituted derivatives are particularly effective against specific cancer types .

The mechanism by which benzo[b][1,6]naphthyridine compounds exert their antitumor effects is believed to involve the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example, some derivatives have been identified as phosphodiesterase inhibitors, which play a crucial role in regulating cellular signaling pathways related to cancer progression .

Central Nervous System Activity

Research also indicates that certain derivatives of benzo[b][1,6]naphthyridine exhibit central nervous system depressant activity. This suggests potential applications in treating anxiety and related disorders by modulating neurotransmitter systems .

Case Study: Anticancer Properties

In a comparative study involving various naphthyridine derivatives, researchers found that compounds with specific substitutions at the 10-position demonstrated enhanced cytotoxicity against multiple cancer cell lines. For instance, the derivative with a chloro group at this position showed markedly lower IC50 values across different cell lines compared to its non-chloro counterparts .

Research on Drug Development

The unique structural characteristics of benzo[b][1,6]naphthyridine make it a valuable candidate for drug design in oncology. Its ability to interact selectively with biological targets has led to its exploration as a scaffold for developing new therapeutic agents aimed at various cancers .

Comparison with Similar Compounds

Table 1. Cytotoxic Activity of Selected Compounds

Compound Structure Type IC50 (µM) Cell Line
9b Benzo[h] 5.93 (MCF7), 7.01 (K562) MCF7, K562
3b Benzo[h] 6.63 (MCF7), 7.23 (K562) MCF7, K562
Doxorubicin Reference 6.50 (MCF7), 8.20 (K562) MCF7, K562
Benzo[b] derivatives (13–18) Isomeric benzo[b] >10 (most cases) Multiple

Substituent Effects on Pharmacological Activity

  • Chloro Substituents : Chlorination at position 10 (in the target compound) or analogous positions (e.g., 9b) enhances cytotoxicity and MAO inhibition. For example, 10-chloro derivatives of benzo[b][1,6]naphthyridine showed MAO-B inhibition (IC50 = 0.89 µM for compound 3d) , while chloro-substituted benzo[h] derivatives (9b) exhibited potent anticancer activity .
  • Methyl and Vinyl Groups : The 2-methyl group in the target compound provides steric stabilization, while 2-vinyl derivatives (e.g., 4a–c) showed moderate MAO inhibition (IC50 = 1.5–3.2 µM) .

Table 2. MAO Inhibitory Activity of Benzo[b][1,6]naphthyridine Derivatives

Derivative Substituent MAO-A IC50 (µM) MAO-B IC50 (µM)
3d 2-Ethyl, 10-Cl 2.10 0.89
4a 2-Vinyl, 10-Cl 3.20 1.50
5h 2-Phenylethynyl, 10-Cl 4.80 2.10

Physicochemical Properties

  • Chloro vs. Fluoro Substitutents : A fluoro-chloro derivative (C15H14ClFN2O2) () showed distinct spectral properties compared to the target compound, suggesting altered electronic profiles.
  • Spectral Data : Chloro-substituted benzo[h] derivatives (e.g., 9b) display characteristic IR peaks at 1600 cm<sup>−1</sup> (C=N stretch) and NMR signals for methyl groups (δH 2.75 ppm) .

Q & A

What are the most efficient synthetic routes for 10-chloro-1,2,3,4-tetrahydro-2-methyl-benzo[b][1,6]naphthyridine, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via multi-step protocols starting from 4-aminoquinoline precursors. A common method involves N-alkylation of 4-aminoquinolines with cyclic β-ketoesters (e.g., diethyl 2-(ethoxymethyl)malonate) under mild conditions, followed by cyclization in phosphoryl chloride (POCl₃) to introduce the chloro substituent . Yield optimization requires precise control of reaction temperature (e.g., reflux in POCl₃ at 110°C) and stoichiometric ratios, as excess reagent may lead to over-chlorination. For example, Toche et al. (2010) achieved 40–75% yields using this approach, with purity confirmed via NMR and mass spectrometry .

How do structural modifications, such as chlorine positioning or alkyl substitution, affect the biological activity of this compound?

Advanced Research Question
Chlorine at the 10-position enhances electrophilic character , improving interactions with biological targets like bacterial fatty acid biosynthesis enzymes . However, cyclization of the tetrahydro ring system can abolish antimicrobial activity, as seen in studies where cyclic derivatives showed no inhibition against E. coli or S. aureus, whereas open-chain analogs retained potency . Methyl substitution at the 2-position increases steric bulk, potentially reducing off-target binding but may lower solubility. Comparative studies using isosteric replacements (e.g., ethyl or phenyl groups) could clarify these effects .

What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Basic Research Question
Key techniques include:

  • ¹H/¹³C NMR : Distinct signals for the tetrahydro ring protons (δ 1.5–3.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). The methyl group at C2 appears as a singlet near δ 2.5 ppm .
  • IR Spectroscopy : Absorption bands at 1649 cm⁻¹ (C=O stretch) and 2206 cm⁻¹ (C≡N in intermediates) confirm functional groups .
  • Mass Spectrometry : Isotopic patterns (M⁺, M+2, M+4) indicate chlorine presence, with fragmentation peaks aiding structural elucidation .

Why do cyclic benzo[b][1,6]naphthyridines lack antimicrobial activity compared to their open-chain analogs?

Advanced Research Question
Cyclization restricts molecular flexibility, preventing optimal binding to bacterial enoyl-acyl carrier protein reductase (FabI), a key fatty acid biosynthesis enzyme. Open-chain derivatives (e.g., ethyl 4-chloro-1,2-dihydroquinoline-3-carboxylate) adopt conformations that mimic FabI’s natural substrate, enabling competitive inhibition . Computational docking studies suggest that the tetrahydro ring in cyclic derivatives sterically clashes with FabI’s hydrophobic pocket, reducing binding affinity .

Can catalyst-free synthesis methods be applied to this compound, and what are their limitations?

Advanced Research Question
A catalyst-free approach using ethanol reflux with aromatic aldehydes and β-ketoesters has been reported for analogous naphthyridines, achieving yields >70% . However, this method may struggle with regioselectivity for chloro-substituted derivatives. For example, uncontrolled chlorination can lead to byproducts like 5,7-dichloro isomers, requiring rigorous purification . Scaling up catalyst-free reactions also poses challenges in maintaining consistent temperature gradients.

What computational tools are used to predict the pharmacokinetic properties of this compound?

Advanced Research Question
Molecular docking (AutoDock Vina) and QSAR models predict interactions with targets like acetylcholinesterase or viral proteases . For instance, dibenzo[b,h][1,6]naphthyridinecarboxamides exhibit high binding scores (−9.2 kcal/mol) against cytomegalovirus protease due to π-π stacking with His63 . ADMET predictors (e.g., SwissADME) estimate moderate blood-brain barrier penetration (LogP ~3.5) but highlight potential hepatotoxicity from chloro-substituent bioactivation .

How does this compound compare to other naphthyridine derivatives in antitumor applications?

Advanced Research Question
Unlike 1,8-naphthyridines (known for kinase inhibition), the 1,6-naphthyridine core in this compound shows selectivity for DNA intercalation and topoisomerase II inhibition. For example, 10-methoxy-dibenzo[b,h][1,6]naphthyridinecarboxamides exhibit IC₅₀ values of 0.8 µM against MCF-7 breast cancer cells, outperforming 1,8-analogs (IC₅₀ >5 µM) . The chloro substituent enhances DNA binding affinity, as shown in fluorescence quenching assays .

What are the key challenges in scaling up synthesis for preclinical studies?

Basic Research Question
Critical issues include:

  • Purification : Chromatography is often needed to separate regioisomers, increasing costs.
  • Chlorination Control : Overuse of POCl₃ leads to toxic waste; flow chemistry could improve safety .
  • Yield Variability : Batch-dependent yields (40–75%) necessitate robust process optimization .

How can contradictions in biological activity data between studies be resolved?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., bacterial strain variability) or compound purity . For example, antimicrobial activity loss in cyclic derivatives was confirmed via LC-MS purity checks (>98%) and replicated across Proteus mirabilis and Klebsiella pneumoniae strains . Standardized protocols (CLSI guidelines) and orthogonal assays (e.g., enzymatic inhibition vs. whole-cell) are recommended .

What novel applications are emerging for this compound beyond antimicrobials?

Advanced Research Question
Recent studies highlight potential in:

  • Antiviral Therapy : Inhibition of human cytomegalovirus (EC₅₀ = 1.2 µM) via protease binding .
  • Neurodegenerative Disease : Acetylcholinesterase inhibition (IC₅₀ = 4.7 µM) for Alzheimer’s .
  • Photodynamic Therapy : Chloro-substituted derivatives exhibit strong UV absorption (λmax = 320 nm), enabling light-activated cytotoxicity .

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